molecular formula C13H6Cl3NO B5885152 5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole

5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole

Cat. No.: B5885152
M. Wt: 298.5 g/mol
InChI Key: BTACMXQUTUMUCB-UHFFFAOYSA-N
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Description

5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of three chlorine atoms attached to the benzene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of saturated heterocyclic systems.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine:

In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 2-(3,4-dichlorophenyl)-1,3-benzoxazole
  • 5-chloro-1,3-benzoxazole
  • 2-(4-chlorophenyl)-1,3-benzoxazole

Comparison:

Compared to similar compounds, 5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The additional chlorine atoms can enhance its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent. Additionally, the specific arrangement of chlorine atoms can affect its physical properties, such as solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

5-chloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO/c14-8-2-4-12-11(6-8)17-13(18-12)7-1-3-9(15)10(16)5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTACMXQUTUMUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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